molecular formula C21H20FNO4 B11393081 N-(4-fluorobenzyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(4-fluorobenzyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11393081
M. Wt: 369.4 g/mol
InChI Key: QFEKDDVQJVTHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a chromen-2-one core structure. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts alkylation reaction, where the chromen-2-one derivative reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction, where the intermediate product reacts with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

    Hydrolysis: Carboxylic acid, amine

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its anti-inflammatory, antioxidant, and anticancer properties.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound for drug development.

    Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

    Modulate Receptors: The compound can bind to and modulate the activity of receptors such as nuclear factor-kappa B (NF-κB), which plays a key role in regulating immune responses and inflammation.

    Induce Apoptosis: It can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:

    Coumarin Derivatives: Similar to other coumarin derivatives, this compound exhibits a range of biological activities, but its unique fluorophenyl and methoxy groups enhance its potency and selectivity.

    Flavonoids: Compared to flavonoids, which also have a chromen-2-one core, this compound has additional functional groups that provide distinct pharmacological properties.

    Benzopyran Derivatives: Like other benzopyran derivatives, it has antioxidant and anti-inflammatory properties, but its specific structure allows for targeted interactions with molecular pathways.

Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 4-Methylumbelliferone
  • Esculetin
  • Scopoletin

These compounds share structural similarities with N-[(4-fluorophenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20FNO4/c1-12-16-8-9-18(26-3)13(2)20(16)27-21(25)17(12)10-19(24)23-11-14-4-6-15(22)7-5-14/h4-9H,10-11H2,1-3H3,(H,23,24)

InChI Key

QFEKDDVQJVTHOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.